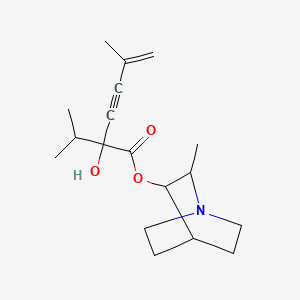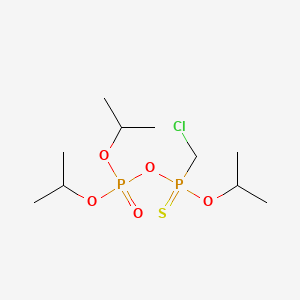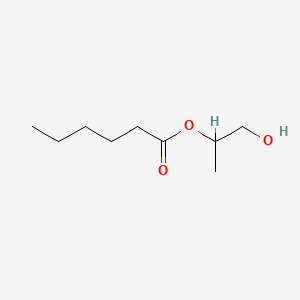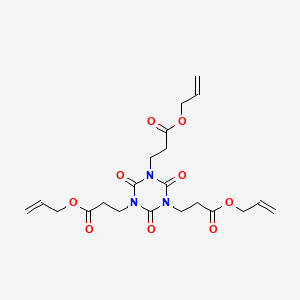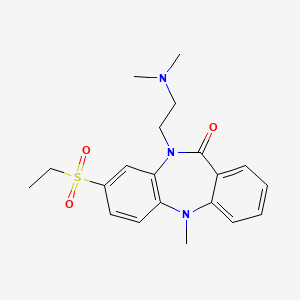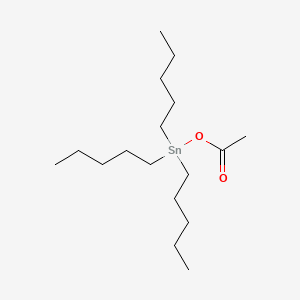
Stannane, acetoxytripentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, acetoxytripentyl- is an organotin compound with the chemical formula C20H18O2Sn. It is also known by other names such as acetatotriphenylstannane and acetoxytriphenylstannane . This compound is characterized by the presence of a tin atom bonded to three phenyl groups and an acetoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of stannane, acetoxytripentyl- typically involves the reaction of triphenyltin chloride with acetic anhydride in the presence of a base. The reaction proceeds as follows:
Ph3SnCl+(CH3CO)2O→Ph3SnOCOCH3+CH3COCl
In this reaction, triphenyltin chloride reacts with acetic anhydride to form stannane, acetoxytripentyl- and acetyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Analyse Des Réactions Chimiques
Stannane, acetoxytripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form the corresponding tin hydrides.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Stannane, acetoxytripentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of stannane, acetoxytripentyl- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Stannane, acetoxytripentyl- can be compared with other organotin compounds such as:
Triphenyltin acetate: Similar in structure but with different functional groups.
Tributyltin acetate: Contains butyl groups instead of phenyl groups.
Triphenyltin chloride: Lacks the acetoxy group and has different reactivity.
The uniqueness of stannane, acetoxytripentyl- lies in its specific combination of phenyl and acetoxy groups, which confer distinct chemical properties and reactivity compared to other organotin compounds .
Propriétés
Numéro CAS |
2587-75-9 |
|---|---|
Formule moléculaire |
C17H36O2Sn |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
tripentylstannyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Sn/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
UTECNAFVGJVWLT-UHFFFAOYSA-M |
SMILES canonique |
CCCCC[Sn](CCCCC)(CCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


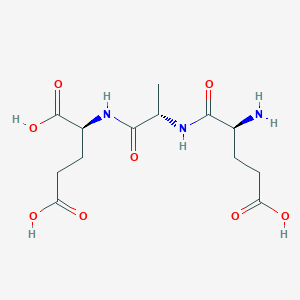
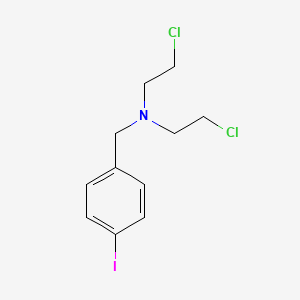

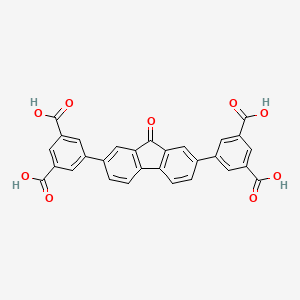
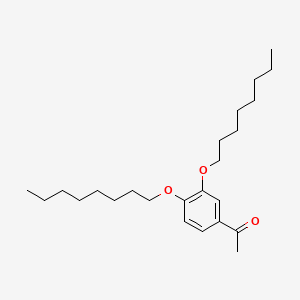
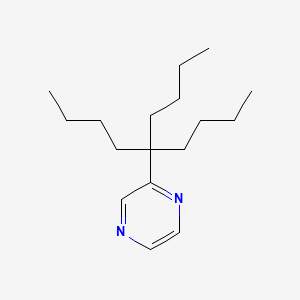
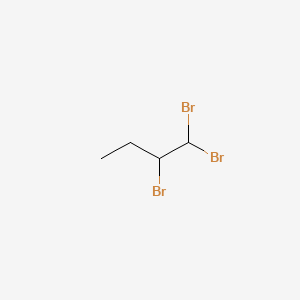
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
